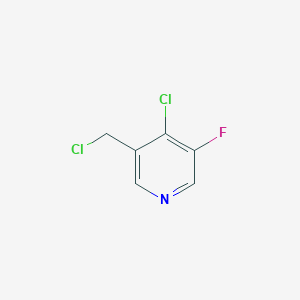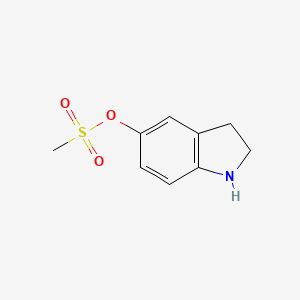
Indolin-5-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-5-yl methanesulfonate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including indolin-5-yl methanesulfonate, often involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature . This method provides indoles via a formal reductive C(sp2)–H amination reaction. Additionally, β,β-difunctionalized o-nitrostyrenes can be used to produce 2,3-difunctionalized indoles through a domino sequential reaction involving reduction, cyclization, and migration .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
Indolin-5-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert indole derivatives into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in the reactions of indole derivatives include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as halogens or sulfonyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
Indolin-5-yl methanesulfonate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of indolin-5-yl methanesulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals.
Indole-3-carbinol: Investigated for its anticancer properties.
Uniqueness
Indolin-5-yl methanesulfonate is unique due to its specific structure and potential applications. While it shares some similarities with other indole derivatives, its distinct chemical properties and reactivity make it a valuable compound for various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO3S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indol-5-yl methanesulfonate |
InChI |
InChI=1S/C9H11NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 |
Clé InChI |
ZGTVOVRVYCAOLZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC2=C(C=C1)NCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
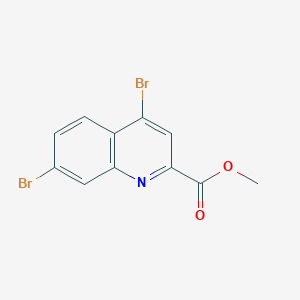
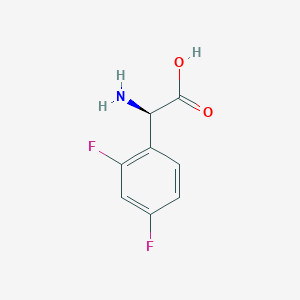

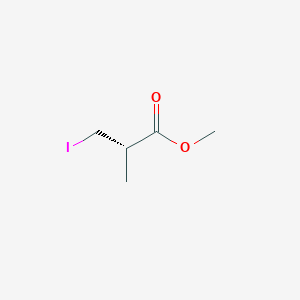

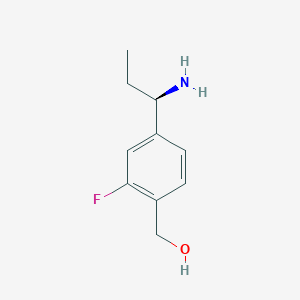
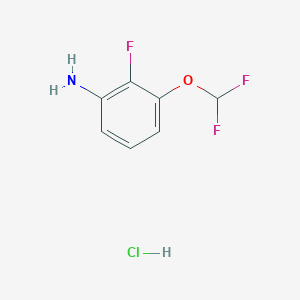
![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
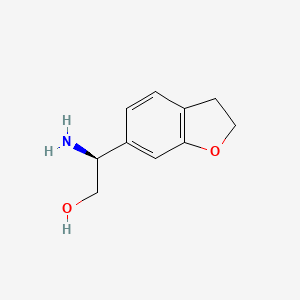
![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
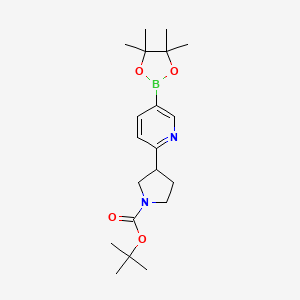
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
